molecular formula C9H7BrF2N2O B12840837 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

Cat. No.: B12840837
M. Wt: 277.07 g/mol
InChI Key: SCHRPUOJJZBCLX-UHFFFAOYSA-N
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Description

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole is a chemical compound with a molecular formula of C9H6BrF2N2O It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole typically involves several steps, including the bromination of benzimidazole and the introduction of the difluoroethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can be compared with other similar compounds, such as:

    4-Bromo-6-(2,2-difluoroethoxy)pyrimidine: This compound has a similar structure but differs in the heterocyclic ring.

    Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and industry

Properties

Molecular Formula

C9H7BrF2N2O

Molecular Weight

277.07 g/mol

IUPAC Name

4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14)

InChI Key

SCHRPUOJJZBCLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F

Origin of Product

United States

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